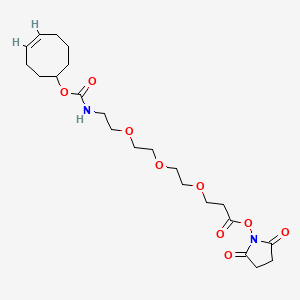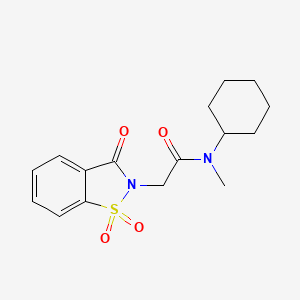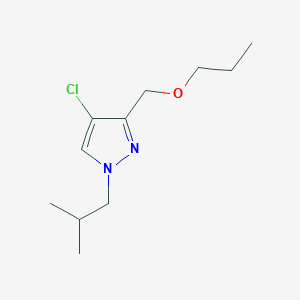
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, also known as DCED, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonate ester and belongs to the family of arylsulfonates. DCED is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been investigated.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
Research has demonstrated the synthesis and utility of compounds similar to "2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate" in the creation of fluorescent molecular probes. These probes are used for studying biological events and processes due to their strong solvent-dependent fluorescence, which correlates well with the solvent polarity parameter. This makes them highly valuable for ultrasensitive detection in various biological and chemical analyses (Diwu et al., 1997).
Chemiluminescence Studies
Compounds with structural similarities have been explored for their base-induced chemiluminescence properties. These studies focus on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition. Such research contributes to our understanding of the mechanisms behind chemiluminescence and its potential applications in analytical chemistry, biosensing, and imaging (Watanabe et al., 2010).
Herbicide Development
Investigations into chlorohydroxybenzenesulfonyl derivatives have revealed their potential as herbicides. Through the conversion of various dichlorophenols with chlorosulfonic acid, researchers have developed numerous sulfonyl chlorides that show promise as herbicidal agents. This demonstrates the role of such compounds in the development of new agrochemicals (Cremlyn & Cronje, 1979).
Environmental Applications
The removal of pollutants from water has been another area of application. Tertiary amine-functionalized adsorption resins, synthesized using similar compounds, have shown high adsorption capacity for the removal of specific pollutants like benzophenone-4. This highlights the potential of such chemicals in creating cost-effective and efficient solutions for water purification and the treatment of industrial wastewater (Zhou et al., 2018).
Sulfonation and Sulfation Studies
Research into the sulfonation and sulfation reactions of chlorophenols and dichlorophenols, including compounds structurally related to "2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate", has provided insights into their chemical behavior and potential applications in synthesizing more complex molecules. These reactions are crucial for the production of dyes, surfactants, and pharmaceuticals, showcasing the versatile applications of such compounds (Wit & Cerfontain, 2010).
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-4-21-14-7-11(3)16(8-10(14)2)23(19,20)22-15-9-12(17)5-6-13(15)18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBYXGWZQHLLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)



![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)



![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)